molecular formula C10H16N2O2S B13540007 Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate

Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate

Cat. No.: B13540007
M. Wt: 228.31 g/mol
InChI Key: BNNPZALWIXJUJT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate (CAS 1522483-32-4) is a valuable 2-aminothiazole derivative utilized in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is a privileged structure in pharmacology, recognized for its broad spectrum of biological activities . This nucleus is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, highlighting its significance in developing novel therapeutic agents . Researchers value this compound as a key synthetic intermediate for designing novel small molecule antitumor agents aimed at overcoming drug resistance . Furthermore, 2-aminothiazole-4-carboxylate derivatives serve as starting materials for synthesizing diverse heterocyclic analogues, such as Schiff bases, which have demonstrated promising antimicrobial efficacy against multi-drug resistant (MDR) clinical isolates, including gram-positive and gram-negative bacteria . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-6(11)8-12-7(5-15-8)9(13)14-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

BNNPZALWIXJUJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthesis via N-tert-butanesulfinyl Ketimines Reduction (Diastereoselective Approach)

A highly diastereoselective method involves the reduction of N-tert-butanesulfinyl ketimines to obtain 2-substituted thiazole amino acid derivatives. This method is applicable for preparing aminoethyl-substituted thiazoles with high stereoselectivity.

  • Key reagents and conditions:

    • Starting from N-tert-butanesulfinyl ketimines.
    • Reduction using L-Selectride in a solvent mixture of tetrahydrofuran and tert-butanol.
    • Reaction temperature: room temperature.
    • Purification by flash column chromatography.
  • Advantages:

    • High diastereoselectivity.
    • Useful for synthesizing chiral amino acid mimetics.
  • Characterization techniques:

    • Nuclear magnetic resonance spectroscopy (1H and 13C NMR).
    • Infrared spectroscopy.
    • Mass spectrometry.

This approach is detailed in the literature focusing on the synthesis of 2,5-substituted thiazole amino acid units, which can be adapted for this compound synthesis.

Protection-Deprotection Strategy and Peptide Coupling

A common synthetic route involves:

  • Protection of the amino group using tert-butoxycarbonyl (Boc) group.
  • Hydrolysis of the ester to the corresponding acid.
  • Coupling of the acid with amines using peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole.
  • Removal of the Boc group to liberate the free amine.
  • Final coupling with tert-butyl (2-aminoethyl)carbamate to form the target compound.

This method is widely used for synthesizing 2-amino-thiazole-4-carboxamide derivatives and can be adapted for this compound.

Esterification and Coupling via HATU Activation

Another approach involves:

  • Hydrolysis of ethyl ester precursors to the free carboxylic acid.
  • Activation of the carboxylic acid with coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Coupling with tert-butyl (2-aminoethyl)carbamate to form the tert-butyl ester of the aminoethyl thiazole carboxylate.

This method provides efficient coupling and is useful for preparing peptide mimetics containing the thiazole moiety.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes
Formation of N-tert-butanesulfinyl ketimines Starting ketones, sulfinylamine derivatives Precursor for diastereoselective reduction
Diastereoselective reduction L-Selectride, THF/t-BuOH solvent, room temperature High stereoselectivity
Amino group protection Di-tert-butyl dicarbonate (Boc protection) Protects amino group during synthesis
Ester hydrolysis Aqueous NaOH or similar base Converts esters to carboxylic acids
Peptide coupling EDCI, HOBt, DIPEA or HATU, DIPEA Efficient amide bond formation
Boc deprotection Acidic conditions (e.g., trifluoroacetic acid) Liberates free amine
Purification Flash column chromatography, recrystallization Ensures high purity

Analytical Characterization

The synthesized this compound is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.

    Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a ligand in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, it serves as a precursor for the synthesis of potential drug candidates, particularly those targeting bacterial infections or cancer.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxylates

Structural and Functional Group Variations

The table below summarizes key structural differences, synthesis routes, and properties of tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate and its analogs:

Compound Name (CAS) Molecular Formula Substituents (Thiazole Positions) Synthesis Highlights Key Properties/Applications References
Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate (2167368-78-5) C₁₁H₁₈N₂O₂S 2: aminoethyl; 4: tert-butyl ester; 5: methyl Multi-step synthesis involving tert-butyl protection and chromatographic purification Lab-scale scaffold for drug discovery; stored long-term under controlled conditions
Ethyl 5-aminothiazole-4-carboxylate (18903-18-9) C₆H₈N₂O₂S 4: ethyl ester; 5: amino Direct esterification of thiazole precursors Intermediate for agrochemicals; lower steric hindrance than tert-butyl analogs
Ethyl 2-amino-5-methylthiazole-4-carboxylate (72054-60-5) C₇H₁₀N₂O₂S 2: amino; 4: ethyl ester; 5: methyl Condensation of thiourea derivatives with α-haloesters Antimicrobial activity; simpler structure for mechanistic studies
tert-Butyl 2-(2-Chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate (from SYNTHESIS 2021) C₁₅H₁₃ClN₃O₂S 2: pyridinyl; 4: tert-butyl ester Pd-catalyzed cross-coupling; TLC purification Building block for metal-catalyzed reactions; extended conjugation
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (from BMC Chemistry) C₁₃H₁₂N₄O₄S 2: hydrazinyl; 4: ethyl ester Reflux of thiosemicarbazide with ethyl bromopyruvate Antioxidant/antimicrobial applications; planar geometry enhances electronic properties

Key Comparative Insights

Steric and Electronic Effects
  • Aminoethyl vs. Amino Groups: The aminoethyl substituent in the target compound introduces greater steric bulk and basicity compared to simpler amino-substituted analogs (e.g., Ethyl 2-amino-5-methylthiazole-4-carboxylate).
  • tert-Butyl Ester vs. Ethyl Ester: The tert-butyl group provides superior steric protection for the carboxylate moiety, improving stability during acidic/basic conditions. Ethyl esters (e.g., Ethyl 5-aminothiazole-4-carboxylate) are more labile, favoring deprotection in downstream syntheses .

Biological Activity

Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

This compound belongs to the thiazole family of compounds, characterized by a thiazole ring which is known for its diverse biological activities. The compound's structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where specific values for xx, yy, zz, and ww depend on the exact molecular formula derived from its synthesis.

Research indicates that thiazole derivatives, including this compound, may exert their anticancer effects through several mechanisms:

  • Inhibition of Mitotic Kinesins : Compounds similar to this thiazole have demonstrated inhibition of HSET (KIFC1), a mitotic kinesin essential for cancer cell survival. Inhibition leads to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .
  • Cell Cycle Arrest : Studies have shown that these compounds can induce G0/G1 cell cycle arrest and apoptosis in various cancer cell lines, including leukemia and melanoma .

Case Studies

  • Study on K562 Cells : A derivative of the thiazole scaffold exhibited an IC50 value of 0.78 µM against K562 leukemia cells, indicating potent activity. Mechanistic studies revealed that this compound prevented interactions critical for mitotic progression .
  • Broad-Spectrum Antitumor Activity : Compounds based on the thiazole structure have shown moderate to high activity against a range of cancer types, including colon, breast, and renal cancers. For instance, one study reported significant inhibition rates against several cancer cell lines with GI values exceeding 75% .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • In vitro Efficacy : The compound has been tested against various microbial strains, showing effective minimum inhibitory concentrations (MICs). For example, some derivatives demonstrated MIC values as low as 0.08 mg/mL against fungi like Trichophyton viride and Aspergillus niger .
  • Comparison with Standard Antimicrobials : In comparative studies, certain thiazole derivatives outperformed standard antifungal agents such as ketoconazole, highlighting their potential as new antimicrobial agents .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism of Action
AnticancerK562 leukemia cells0.78 µMInhibition of HSET; induces apoptosis
Various cancer cell linesModerate activityCell cycle arrest
AntimicrobialTrichophyton viride0.08 mg/mLDisruption of microbial growth
Aspergillus niger0.11 mg/mLEffective against resistant strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential coupling and protection reactions. For example:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-bromo esters under basic conditions .
  • Step 2 : Introduction of the tert-butyl group using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane .
  • Step 3 : Amidation or reductive amination to attach the 1-aminoethyl moiety, often employing coupling agents like HATU or EDC with DIPEA as a base .
  • Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or preparative HPLC for high-purity isolation .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Peaks for the tert-butyl group (~1.4 ppm singlet in 1H NMR) and thiazole protons (aromatic region, 7–8 ppm) .
  • Mass Spectrometry (MS) : Molecular ion ([M+H]+) matching the exact mass (e.g., m/z ~285 for C11H18N2O2S) .
  • HPLC : Purity analysis using reverse-phase C18 columns with UV detection (e.g., ≥98% purity) .

Q. What solvents and conditions are optimal for handling this compound?

  • Methodological Answer :

  • Storage : −20°C under inert gas (N2/Ar) to prevent hydrolysis of the tert-butyl ester .
  • Solubility : Soluble in DCM, DMF, or THF; sparingly soluble in water or alcohols .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the 1-aminoethyl group?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(II) catalysts (e.g., PdCl2) or Cu(I) for Ullman-type couplings, which enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions during amidation .
  • Statistical Design : Apply factorial design to test variables (e.g., reagent stoichiometry, reaction time) .

Q. What crystallographic methods elucidate hydrogen-bonding patterns in this compound?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis with SHELX software refines hydrogen-bonding networks (e.g., N–H···O/S interactions) .
  • Graph Set Analysis : Categorizes hydrogen-bond motifs (e.g., R22(8) rings) to predict packing efficiency .

Q. How does modifying the tert-butyl group impact the compound’s stability and reactivity?

  • Methodological Answer :

  • Stability Studies : Compare Boc-protected vs. free amine derivatives under acidic/basic conditions (e.g., TFA deprotection kinetics) .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability of the tert-butyl ester moiety .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric effects on nucleophilic substitution .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50 values from diverse assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases .
  • SAR Studies : Synthesize analogs (e.g., methyl vs. ethyl substitutions on the thiazole ring) to isolate pharmacophore contributions .
  • Dose-Response Curves : Use nonlinear regression to validate potency thresholds .

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